

Navigating the Specificity of Caspase-1 p20 Antibodies: A Comparative Guide

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For researchers, scientists, and drug development professionals, the precise detection of specific protein targets is paramount. This guide provides a detailed comparison of the cross-reactivity of caspase-1 p20 antibodies with other caspase subunits, supported by experimental data and protocols to aid in the selection of the most appropriate antibody for your research needs.

Caspase-1 is a key inflammatory caspase that plays a crucial role in the innate immune system. Upon activation, pro-caspase-1 is cleaved into its active p20 and p10 subunits, which then assemble to form the active enzyme. The detection of the p20 subunit is a common method to monitor caspase-1 activation. However, the high degree of homology among caspase family members raises concerns about the potential for cross-reactivity of antibodies targeting the caspase-1 p20 subunit with other caspases, particularly those within the inflammatory caspase subfamily.

Understanding Caspase-1 and its Inflammatory Counterparts

Caspase-1 belongs to a class of cysteine-aspartic proteases that includes other inflammatory caspases such as caspase-4 and caspase-5 in humans (and their murine homolog, caspase-11).[1] These caspases share structural similarities, which can lead to off-target binding of antibodies. This guide focuses on the specificity of caspase-1 p20 antibodies and provides data to help researchers assess their suitability for specific applications.



Summary of Commercially Available Caspase-1 p20 Antibodies

A variety of commercially available antibodies are marketed as specific for the caspase-1 p20 subunit. While many manufacturers claim high specificity, the level of validation data provided can vary significantly. Below is a summary of representative antibodies and the available information regarding their specificity.



Antibody Name/Clone	Manufacturer	Host	Immunogen	Stated Specificity/Cro ss-Reactivity
Caspase-1 Antibody #2225	Cell Signaling Technology	Rabbit	Synthetic peptide corresponding to residues within the p20 subunit of human caspase-1.	Detects endogenous levels of pro- caspase-1 and the caspase-1 p20 subunit. Expected to detect alpha, beta, gamma, and delta isoforms. Belongs to a class including caspases-4, -5, -11, and -12.[1]
anti-Caspase-1 (p20) (mouse), mAb (Casper-1)	AdipoGen Life Sciences	Mouse	Recombinant mouse caspase- 1.	Recognizes endogenous full- length and activated (p20 fragment) mouse caspase-1. [No explicit cross- reactivity data with other caspases provided in the datasheet, but knockout validation is shown.]
caspase-1 p20 Antibody (D-4)	Santa Cruz Biotechnology	Mouse	Epitope mapping between amino acids 259-294 at	Recommended for detection of caspase-1



			the C-terminus of caspase-1 p20 of	precursor and p20 subunit of
			mouse origin.	mouse and rat origin.
Caspase 1 p20 Polyclonal Antibody	Thermo Fisher Scientific	Rabbit	A synthetic peptide corresponding to a sequence at the N-terminus of mouse CASP1 (137-157aa).	Reacts with Mouse and Rat samples.[2]
Anti-Caspase 1(p20)/CASP1 Antibody Picoband	Boster Bio	Rabbit	E.coli-derived human Caspase 1(p20)/CASP1 recombinant protein.	No cross- reactivity with other proteins stated.[3]

Experimental Data on Antibody Specificity

The gold standard for demonstrating antibody specificity is through rigorous validation using techniques such as Western blotting with knockout/knockdown models and testing against a panel of related recombinant proteins.

Knockout Validation

One of the most definitive methods to confirm antibody specificity is to test it on samples from a knockout animal model that lacks the target protein. AdipoGen Life Sciences provides compelling data for their anti-Caspase-1 (p20) (mouse), mAb (Casper-1). In a Western blot analysis of bone marrow-derived dendritic cells (BMDCs), the antibody detected the p20 subunit in wild-type and NLRP3-/- mice, but critically, no band was observed in the caspase-1-/-mice, confirming the antibody's specificity for caspase-1.

Cross-Reactivity Assessment with Other Caspases

Direct comparative data of caspase-1 p20 antibodies against other caspase subunits is often lacking in commercial datasheets. An ideal validation experiment would involve a Western blot



with recombinant proteins of closely related caspases, such as caspase-4 and caspase-5, run alongside caspase-1. While a comprehensive public dataset for such a direct comparison with a wide range of commercial antibodies is not readily available, the following section provides a theoretical basis for potential cross-reactivity based on sequence homology.

Sequence Homology of Caspase p20 Subunits

To theoretically assess the potential for cross-reactivity, the amino acid sequences of the p20 subunits of human caspase-1, caspase-4 (p19), and caspase-5 were aligned. The degree of sequence identity can indicate the likelihood of an antibody recognizing more than one of these proteins, especially if the immunogen sequence is in a region of high homology.

Amino Acid Sequence Alignment of Human Caspase-1 p20, Caspase-4 p19, and Caspase-5 p20



Caspase	Sequence			
	ATGFSFKDATAKFLEDCKMVVRNVEKVTQLKR			
	KLVFIKSMEEPDVTSEQDLPEGAMPTSSGSEG			
	NVKLCSLEEAQRIWKQKSAEIYPIMDKSSRTRL			
	ALIICNEEFDSIPRRTGAEVDITGMTMLLQNLG			
	YSVDVKKNLTASDMTTELEAFAHRPEHKTSDS			
Caspase-1 p20	TFLVFMSHGIREGICGKKHSEQVPDILQLNAIF			
	NMLNTKNCPSLKDKPKVIIIQACRGDSPGVVW			
	FKDSVGVSGNLSLPTTEEFEDDAIKKAHIEKDF			
	IAFCSSTPDNVSWRHPTMGSVFIGRLIEHMQE			
	YACSCDVEEIFRKVRFSFEQPDGRAQMPTTE			
	RVTLTRCFYLFPGH			
	MDSYSTFLDAQRRLLQKDLSLSFQGLLGPEEN			
	GVEEETERNLQDQLRRLQERKWKFVRGTEG			
	PLYPIMDQCSRTRLALIICNEDLDALPRPIGAEL			
	NITGMTELLQALGYEVNVKKNLTASDMTSPLQ			
Caspase-4 p19	AFANWPEHRSSDSVFLVFMSHGIREGICGRKH			
Caspase-4 p19	SDEVPDILELNAIFNMLNTKNCPSLKDKPKVIIV			
	QACRGEKHGEVWFKDSVGVHGSLSLPTTKEF			
	EDHAKEQHMEKDFISFCSSTPDNVSWRHPTM			
	GSVFIGRLLENMQEYACSCNVEEIFRKVRFSF			
	EQPDGRAQMPTTDRVTPIRECFYLFPGH			
	MDAYSTFLEAQRRLLQKDLSLSFQGLLGPEEN			
	GVEEETERNLQDQLRRLQERKWKFVRGTEG			
	PLYPIMDQCSRTRLALIICNEDLDALPRPIGAEL			
	NITGMTELLQALGYEVNVKKNLTASDMTSPLQ			
Cooper F n20	AFANWPEHRSSDSVFLVFMSHGIREGICGRKH			
Caspase-5 p20	SDEVPDILELNAIFNMLNTKNCPSLKDKPKVIIV			
	QACRGEKHGEVWFKDSVGVHGSLSLPTTKEF			
	EDHAKEQHMEKDFISFCSSTPDNVSWRHPTM			
	GSVFIGRLLENMQEYACSCNVEEIFRKVRFSF			
	EQPDGRAQMPTTDRVTPIRECFYLFPGH			

Note: The p19 subunit of caspase-4 is the functional equivalent of the p20 subunit in caspase-1 and -5.



The alignment reveals significant homology between the p20 subunits of caspase-1, caspase-4, and caspase-5, particularly in the catalytic domains. This underscores the importance of selecting antibodies raised against unique epitopes of caspase-1 to minimize cross-reactivity.

Experimental Protocols

To ensure reliable and reproducible results, it is crucial to follow standardized experimental protocols for antibody validation.

Western Blotting Protocol for Antibody Specificity

This protocol outlines a general procedure for assessing antibody specificity using Western blotting.

- Sample Preparation:
 - Prepare cell lysates from wild-type cells and, if available, from cells with knockout or knockdown of the target protein (e.g., caspase-1).
 - For testing against recombinant proteins, obtain purified recombinant caspase-1, caspase-4, and caspase-5.
 - Determine the protein concentration of the lysates using a BCA or Bradford assay.

SDS-PAGE:

- Load equal amounts of protein (e.g., 20-30 µg of cell lysate or a specified amount of recombinant protein) per lane on an SDS-polyacrylamide gel.
- Include a pre-stained protein ladder to determine molecular weights.
- Run the gel at an appropriate voltage until the dye front reaches the bottom.
- · Protein Transfer:
 - Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.



· Blocking:

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

· Primary Antibody Incubation:

 Incubate the membrane with the primary antibody against caspase-1 p20 at the manufacturer's recommended dilution in blocking buffer overnight at 4°C with gentle agitation.

Washing:

- Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
- Secondary Antibody Incubation:
 - Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

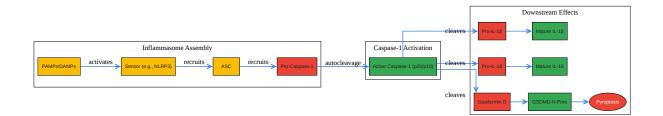
Detection:

- Wash the membrane again as in step 6.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

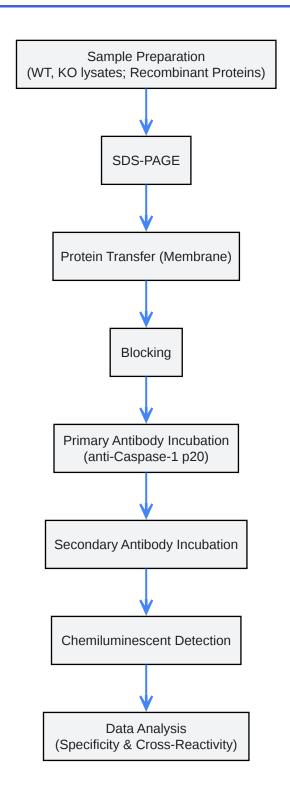
Visualizations

Caspase-1 Activation and Inflammasome Signaling









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